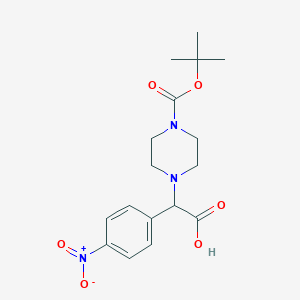

2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid

Description

General Context of α-Amino Acid Analogs and Building Blocks in Complex Molecule Synthesis

α-Amino acids are the fundamental constituents of proteins, but their synthetic analogs extend their utility far beyond biochemistry. These analogs serve as versatile synthons in the construction of a diverse array of complex organic molecules. By modifying the side chain, the stereochemistry at the α-carbon, or the nature of the amino and carboxylic acid groups, chemists can craft building blocks with tailored properties. These custom-designed molecules are instrumental in the development of peptidomimetics, pharmaceuticals, and novel materials. The ability to introduce a variety of functional groups at the α-position allows for the precise control of molecular shape, polarity, and reactivity, which are critical determinants of biological activity and material properties.

Significance of Piperazine (B1678402) and Nitrophenyl Moieties in Organic Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. ebrary.net Its two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens is a common strategy to enable selective functionalization of the other nitrogen atom. chemicalbook.com This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step syntheses.

The nitrophenyl group is another key functional moiety in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further chemical transformations, such as amide bond formation or the construction of heterocyclic systems. researchgate.net The presence of a nitro group can also impact the acidity of adjacent protons and the reactivity of other functional groups within the molecule.

Overview of Research Trajectories for Multifunctional Organic Molecules

Synthesis of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic Acid

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic transformations and the synthesis of analogous compounds. A likely approach would involve a multi-step sequence starting from commercially available precursors.

One potential synthetic strategy is the Ugi four-component reaction (Ugi-4CR). This powerful multicomponent reaction allows for the rapid assembly of complex α-amino acid derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org In the context of synthesizing the target molecule, a possible set of reactants would be:

Aldehyde: 4-Nitrobenzaldehyde

Amine: 1-Boc-piperazine

Carboxylic Acid: A simple carboxylic acid, such as formic acid, which would later be hydrolyzed.

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide.

The initial Ugi product could then be subjected to hydrolysis to yield the desired this compound.

An alternative approach could involve the nucleophilic substitution of a suitable α-halo- or α-hydroxy-(4-nitrophenyl)acetic acid derivative with 1-Boc-piperazine. For instance, the reaction of ethyl 2-bromo-2-(4-nitrophenyl)acetate with 1-Boc-piperazine, followed by hydrolysis of the resulting ester, would furnish the target compound.

Table 1: Plausible Synthetic Route and Key Intermediates

| Step | Reaction Type | Starting Materials | Key Intermediate/Product |

|---|---|---|---|

| 1 | Ugi Four-Component Reaction | 4-Nitrobenzaldehyde, 1-Boc-piperazine, Formic Acid, tert-Butyl Isocyanide | Ugi Adduct |

| 2 | Hydrolysis | Ugi Adduct | This compound |

| Alternative Step 1 | Nucleophilic Substitution | Ethyl 2-bromo-2-(4-nitrophenyl)acetate, 1-Boc-piperazine | Ethyl 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetate |

Reactivity of this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the carboxylic acid, the Boc-protected piperazine, and the nitrophenyl group.

The carboxylic acid moiety can undergo a variety of standard transformations. It can be esterified under acidic conditions with an alcohol, or converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with a wide range of nucleophiles to form amides, esters, and other carboxylic acid derivatives. The carboxylic acid can also participate in decarboxylation reactions under certain conditions.

The Boc-protected piperazine offers two main sites of reactivity. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine. This free amine can then be acylated, alkylated, or used in other nucleophilic reactions. The tertiary amine within the piperazine ring can also exhibit basic properties and can be protonated or participate in reactions as a nucleophile, although its reactivity is somewhat sterically hindered.

The nitrophenyl group provides several avenues for further functionalization. The nitro group itself can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. The resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, including diazotization followed by Sandmeyer-type reactions, or acylation to form amides. The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group, although this is less common for a phenylacetic acid derivative.

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester Derivative |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Derivative |

| Boc-piperazine | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Piperazinyl-2-(4-nitrophenyl)acetic acid |

This compound is a molecule of significant synthetic potential. Its multifunctional nature, combining the key attributes of an α-amino acid analog, a protected piperazine, and a reactive nitrophenyl group, makes it a valuable intermediate for the construction of a wide range of complex organic molecules. The ability to selectively manipulate each of these functional domains provides chemists with a powerful tool for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the synthesis and reactivity of this and related compounds will undoubtedly continue to enrich the field of organic chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine |

| 4-Nitrobenzaldehyde |

| Ethyl 2-bromo-2-(4-nitrophenyl)acetate |

| Ethyl 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetate |

| 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-4-6-13(7-5-12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSDMOMFZWIXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146205 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-20-4 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Boc Piperazinyl 2 4 Nitrophenyl Acetic Acid

Stereoselective Total Synthesis Approaches

Stereoselective total synthesis aims to control the formation of the chiral center during the main bond-forming events. This can be achieved through various catalytic and auxiliary-based methods.

Enantioselective Catalysis in α-Alkylation or α-Substitution

Enantioselective catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A plausible strategy for the synthesis of the target compound involves the asymmetric α-arylation of a piperazine-substituted acetic acid ester precursor. This approach would introduce the 4-nitrophenyl group enantioselectively.

The reaction would likely proceed via the formation of an enolate from a substrate like tert-butyl 2-(4-Boc-piperazinyl)acetate, which is then arylated with an activated 4-nitrophenyl source, such as 1-fluoro-4-nitrobenzene (B44160) or 1-bromo-4-nitrobenzene. The key to enantioselectivity lies in the use of a transition metal catalyst, typically palladium, complexed with a chiral ligand. organic-chemistry.org Ligands such as chiral phosphines (e.g., BINAP derivatives) or P,N-ligands (e.g., PHOX) are known to induce high levels of asymmetry in similar transformations. nih.gov

Table 1: Representative Catalyst Systems for Asymmetric α-Arylation

| Catalyst Precursor | Chiral Ligand | Arylating Agent | Base | Expected Outcome |

| Pd₂(dba)₃ | (R)-BINAP | 1-fluoro-4-nitrobenzene | NaOtBu | High yield, moderate to high ee |

| Pd(OAc)₂ | (S)-PHOX | 1-bromo-4-nitrobenzene | LHMDS | High yield, high ee |

| [Pd(allyl)Cl]₂ | (R)-Josiphos | 4-nitrophenyl triflate | K₃PO₄ | Good yield, high ee |

Data is hypothetical and based on catalyst performance in analogous α-arylation reactions.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classic and robust method for controlling stereochemistry. nih.gov An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product. wikipedia.org

For the synthesis of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid, a chiral auxiliary could be attached to a glycine (B1666218) precursor. Evans' oxazolidinone auxiliaries are particularly effective for this purpose. nih.gov For instance, an N-glycinyl oxazolidinone could be deprotonated to form a conformationally rigid Z-enolate, chelated to a Lewis acid (e.g., Bu₂BOTf). Subsequent reaction with an electrophilic 4-nitrophenyl source would occur from the less sterically hindered face, leading to high diastereoselectivity. acs.org After the key C-C bond formation, the auxiliary can be cleaved, and the resulting free amine could be reacted with a suitable precursor to form the piperazine (B1678402) ring, or the piperazine moiety could be introduced via nucleophilic substitution prior to auxiliary removal.

Another approach involves using pseudoephedrine as a chiral auxiliary to form a chiral glycinamide (B1583983). Deprotonation and subsequent alkylation or arylation proceed with high diastereoselectivity, controlled by the chiral environment of the auxiliary. wikipedia.org

Table 2: Comparison of Chiral Auxiliaries for Diastereoselective Synthesis

| Chiral Auxiliary | Attachment Point | Key Intermediate | Stereocontrol Mechanism | Cleavage Conditions |

| Evans' Oxazolidinone | Glycine Nitrogen | Chelated Z-enolate | Steric hindrance from substituent | LiOH/H₂O₂ |

| Pseudoephedrine | Glycine Carboxyl | Chiral glycinamide enolate | Steric directing by methyl group | Acidic/basic hydrolysis |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from D-mannitol) | Glycine Nitrogen | Chiral imine | Face-selective nucleophilic attack | Mild acid hydrolysis |

Asymmetric Synthesis via Chiral Ligand-Mediated Reactions

This approach is closely related to enantioselective catalysis but encompasses a broader range of reactions where a chiral ligand is crucial for stereocontrol. A powerful strategy would be the catalytic asymmetric hydrogenation of a dehydroamino acid precursor. For example, a molecule containing a double bond, such as (Z)-2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acrylic acid, could be hydrogenated using a chiral rhodium or iridium catalyst. frontiersin.org Catalysts bearing ligands like DuPhos or SEGPHOS are known to be highly effective for the asymmetric hydrogenation of enamides and dehydroamino acids, often providing enantiomeric excesses greater than 95%.

Alternatively, asymmetric phase-transfer catalysis could be employed. The alkylation of a glycine Schiff base (e.g., from benzophenone (B1666685) and glycine tert-butyl ester) with a reagent designed to introduce the piperazinyl moiety, in the presence of a chiral phase-transfer catalyst (e.g., a Maruoka catalyst or a Cinchona alkaloid derivative), could establish the stereocenter. organic-chemistry.org Subsequent introduction of the 4-nitrophenyl group would complete the core structure.

Convergent Synthesis Strategies

Convergent synthesis involves the preparation of key molecular fragments separately, which are then combined (coupled) in the later stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis.

Fragment Coupling Methodologies

A convergent approach to this compound would involve coupling N-Boc-piperazine with a pre-formed, enantiomerically pure 2-halo-(4-nitrophenyl)acetic acid derivative. For example, (R)- or (S)-2-bromo-(4-nitrophenyl)acetic acid could be synthesized via established methods (e.g., enzymatic resolution or asymmetric synthesis) and then coupled with N-Boc-piperazine via a simple nucleophilic substitution reaction. mdpi.com This strategy effectively transfers the stereochemical integrity of the α-aryl fragment to the final product.

Another advanced convergent method is the Ugi four-component reaction (U-4CR). This reaction could theoretically combine 4-nitrobenzaldehyde, N-Boc-piperazine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid in a single step to rapidly assemble the core structure. However, the standard Ugi reaction is not inherently stereoselective. To achieve stereocontrol, a chiral amine or carboxylic acid component would be necessary to induce diastereoselectivity, which would then require subsequent transformations to arrive at the target structure.

Table 3: Potential Fragment Coupling Strategies

| Fragment A | Fragment B | Coupling Reaction | Stereocontrol | Key Advantage |

| (R/S)-2-Bromo-(4-nitrophenyl)acetic acid ester | N-Boc-piperazine | Nucleophilic Substitution (SN2) | Pre-installed stereocenter in Fragment A | High stereochemical fidelity |

| 4-Nitrophenylacetic acid | N-Boc-piperazine | Direct α-amination (e.g., Pd-catalyzed) with chiral ligand | Catalytic | Atom-economical |

| 4-Nitrobenzaldehyde, N-Boc-piperazine, t-BuNC, Chiral Acid | - | Ugi Four-Component Reaction | Chiral component induces diastereoselectivity | Rapid complexity generation |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for diversifying complex molecules at a late point in the synthetic sequence. wikipedia.org This avoids the need to re-synthesize analogues from early-stage intermediates. For the target molecule, an LSF approach could involve the direct C-H arylation of a 2-(4-Boc-piperazinyl)acetic acid precursor. mdpi.com

This would be a challenging but highly innovative approach. The α-C(sp³)–H bond of the acetic acid moiety is not intrinsically reactive and would require activation. Recent advances in photoredox catalysis have enabled the functionalization of α-amino C-H bonds. nih.gov A hypothetical route could involve the generation of an α-amino radical from the piperazine nitrogen adjacent to the stereocenter, followed by coupling with an electron-deficient arene like 1,4-dicyanonitrobenzene or a 4-nitrophenyl radical precursor. mdpi.com Achieving enantioselectivity in such radical reactions is a current frontier in organic synthesis, but could potentially be addressed with chiral photocatalysts or chiral Lewis acid co-catalysts.

Table 4: Potential Late-Stage Functionalization Methods

| Precursor Scaffold | Reagent | Catalysis Method | Key Challenge |

| 2-(4-Boc-piperazinyl)acetic acid | 4-Nitrophenyl diazonium salt | Photoredox/Nickel dual catalysis | Site-selectivity and control of oxidation state |

| 2-(4-Boc-piperazinyl)acetic acid | 1-Iodo-4-nitrobenzene | Transition-metal-catalyzed C-H activation | Overcoming low reactivity of the C(sp³)-H bond |

| N-Boc-piperazine | Glyoxylic acid, 4-nitrobenzeneboronic acid | Multi-component Petasis-type reaction | Achieving high stereocontrol in a one-pot process |

Mechanistic Organic Chemistry of 2 4 Boc Piperazinyl 2 4 Nitrophenyl Acetic Acid

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid likely involves the formation of a carbon-nitrogen bond between the piperazine (B1678402) ring and the α-carbon of the nitrophenylacetic acid moiety. A probable synthetic route is the nucleophilic substitution of a suitable leaving group on the α-carbon of a 4-nitrophenylacetic acid derivative by N-Boc-piperazine. Another potential pathway is the direct α-C–H functionalization of N-Boc-piperazine. whiterose.ac.ukmdpi.combeilstein-journals.org

Transition State Analysis and Energy Landscapes

Detailed transition state analysis and energy landscapes for the synthesis of this compound have not been reported. However, for a plausible SN2 reaction pathway, the transition state would involve the simultaneous formation of the C-N bond and cleavage of the C-X (where X is a leaving group) bond. The geometry of this transition state would be trigonal bipyramidal at the α-carbon. Computational studies on similar nucleophilic substitution reactions involving nitroaromatic compounds could provide insights into the energy barriers and the nature of the transition states. researchgate.net

For a direct C-H lithiation pathway, the reaction would proceed through an initial deprotonation of an α-C-H bond of N-Boc-piperazine by a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by nucleophilic attack on an electrophilic 4-nitrophenyl precursor. acs.orgnih.gov The transition state for the lithiation step would involve a complex between the piperazine, the organolithium reagent, and potentially a chiral ligand if an asymmetric synthesis is intended. acs.orgnih.gov

Table 1: Plausible Synthetic Pathways and Associated Mechanistic Features

| Synthetic Pathway | Key Mechanistic Steps | Probable Transition State Features | Factors Influencing Energy Landscape |

| Nucleophilic Substitution | 1. Nucleophilic attack of N-Boc-piperazine on α-halo-4-nitrophenylacetic acid. 2. Displacement of the leaving group. | Trigonal bipyramidal geometry at the α-carbon. Partial C-N bond formation and C-X bond breaking. | Nature of the leaving group, solvent polarity, steric hindrance. |

| Direct C-H Lithiation | 1. Deprotonation of α-C-H of N-Boc-piperazine with a strong base. 2. Formation of a lithiated intermediate. 3. Nucleophilic attack on a 4-nitrophenyl electrophile. | Complexation of the organolithium reagent with the piperazine substrate. | Basicity of the organolithium reagent, temperature, presence of coordinating ligands. |

Role of Intermediates in Reaction Pathways

In the nucleophilic substitution pathway, a pentacoordinate carbon species represents the transition state rather than a stable intermediate. However, in the direct C-H lithiation route, an α-lithiated N-Boc-piperazine is a key reactive intermediate. acs.orgnih.gov The stability and reactivity of this organolithium intermediate are crucial for the success of the synthesis. In situ IR spectroscopy has been used to monitor the formation and consumption of such intermediates in related systems. nih.gov

For reactions involving the nitrophenyl group, such as nucleophilic aromatic substitution (SNAr), a Meisenheimer complex can be a distinct intermediate. nbinno.comresearchgate.net This resonance-stabilized anionic σ-complex is formed by the addition of a nucleophile to the electron-deficient aromatic ring.

Mechanistic Investigations of Derivatization Reactions

Carboxylic Acid Reactivity Studies (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound can undergo standard derivatization reactions such as esterification and amidation.

Esterification: Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. The mechanism proceeds through the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. Proton transfer and elimination of water yield the ester. pearson.com The steric hindrance around the carboxylic acid group in the target molecule might influence the reaction rate.

Amidation: Amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with an acyl chloride involves nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. With coupling reagents, a highly reactive O-acylisourea intermediate is formed, which is then attacked by the amine to form the amide bond. nih.gov

Table 2: Mechanistic Overview of Carboxylic Acid Derivatization

| Reaction | Reagents | Key Intermediate | Mechanistic Pathway |

| Esterification | Alcohol, Acid Catalyst | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| Amidation | Amine, Coupling Agent (e.g., DCC) | O-acylisourea | Nucleophilic Acyl Substitution |

| Amidation | Amine, Acyl Chloride | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

Reactions at the Piperazine Nitrogen Atom

The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens directs reactions to the other nitrogen, which remains nucleophilic. However, the Boc group itself can be removed under acidic conditions. The mechanism of Boc deprotection typically involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. rsc.org

The unprotected nitrogen of the piperazine ring can undergo various reactions, such as alkylation and acylation, through nucleophilic attack on suitable electrophiles.

Transformations Involving the Nitrophenyl Group

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nbinno.comresearchgate.netresearchgate.net Nucleophiles can attack the ring at positions ortho and para to the nitro group, displacing a suitable leaving group if present. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. nbinno.comresearchgate.net

The nitro group itself can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The reduction mechanism typically involves a series of steps with nitroso and hydroxylamino intermediates. The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution reactions.

Stereochemical Control and Origin of Chirality

The chirality of this compound originates from the stereogenic center at the alpha-carbon of the acetic acid moiety. This carbon is bonded to four different substituents: a 4-nitrophenyl group, a 4-Boc-piperazinyl group, a carboxylic acid group, and a hydrogen atom. The spatial arrangement of these groups determines the absolute configuration (R or S) of the enantiomers.

The enantioselective or diastereoselective synthesis of this compound can be achieved through various established synthetic strategies. One common approach involves the use of chiral catalysts or auxiliaries that create a chiral environment during the formation of the stereocenter.

For instance, the synthesis could be approached via an asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). The catalyst would preferentially catalyze the addition of hydrogen to one face of the double bond, leading to an excess of one enantiomer.

Another strategy could involve the nucleophilic substitution of a leaving group at the alpha-position of a 2-(4-nitrophenyl)acetic acid derivative with 4-Boc-piperazine. If a chiral phase-transfer catalyst is employed, it can form a chiral ion pair with the nucleophile or the substrate, directing the nucleophilic attack to one face of the molecule and thereby inducing enantioselectivity.

In the context of related piperazine derivatives, diastereoselective syntheses have been reported. For example, the synthesis of 2,3-substituted piperazine acetic acid esters starting from optically pure amino acids has been shown to proceed with high enantiomeric purity, although racemization can sometimes be an issue. nih.gov

The following table illustrates hypothetical results from an asymmetric synthesis of this compound using different chiral catalysts, based on typical outcomes for similar reactions.

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Rh(I)-BINAP | Asymmetric Hydrogenation | 92 | 95 (S) |

| Ru(II)-Josiphos | Asymmetric Hydrogenation | 88 | 91 (R) |

| Chiral Phase-Transfer Catalyst | Nucleophilic Substitution | 75 | 85 (S) |

Kinetic Resolution is a method for separating a racemic mixture of this compound by reacting it with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, an enzyme-catalyzed esterification with an alcohol could selectively convert one enantiomer into its corresponding ester, allowing for the separation of the unreacted enantiomer. The selectivity of such resolutions is often expressed as the selectivity factor (s).

Dynamic Kinetic Resolution (DKR) is a more efficient variation where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. For this compound, DKR could be achieved by combining an enantioselective reaction with a racemization catalyst. The alpha-proton of the carboxylic acid is acidic and can be removed by a base to form an achiral enolate intermediate, which can then be reprotonated to give either enantiomer.

The following table presents plausible data for a kinetic and dynamic kinetic resolution of racemic this compound.

| Method | Catalyst/Reagent | Conversion (%) | ee of Product (%) | ee of Starting Material (%) |

|---|---|---|---|---|

| Kinetic Resolution | Lipase + Alcohol | 50 | 98 | 98 |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | >95 | 98 | - |

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the 4-nitrophenyl group and the steric bulk of the 4-Boc-piperazinyl moiety.

Electronic Effects: The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group's resonance (-M) and inductive (-I) effects. This has several consequences for the reactivity of the molecule:

Acidity of the alpha-proton: The electron-withdrawing nature of the nitrophenyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the alpha-carbon. This increases the acidity of the alpha-proton, facilitating its removal under basic conditions, which is relevant for racemization and enolate-based reactions.

Reactivity of the benzylic position: The benzylic position is activated towards nucleophilic attack due to the stabilization of any developing negative charge in the transition state. chemistrysteps.com Conversely, the formation of a benzylic carbocation would be destabilized.

Steric Effects: The 4-Boc-piperazinyl group is sterically demanding due to the bulky tert-butyloxycarbonyl (Boc) group. This steric hindrance plays a crucial role in controlling the stereochemical outcome of reactions at the alpha-carbon.

Facial selectivity: In reactions involving the approach of a reagent to the alpha-carbon, the bulky Boc-piperazinyl group can block one face of the molecule more effectively than the other, leading to preferential attack from the less hindered side. This is a key principle in achieving diastereoselectivity when a chiral center is already present in the molecule or when using a chiral auxiliary.

Influence on catalyst binding: In catalyzed reactions, the steric bulk of the Boc-piperazinyl group can influence how the substrate binds to the active site of the catalyst, thereby affecting the enantioselectivity of the transformation.

The interplay of these electronic and steric effects is critical in designing and predicting the outcomes of chemical transformations involving this compound.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Role in the Construction of Complex Nitrogen-Containing Scaffolds

The piperazine (B1678402) ring is a prevalent scaffold in FDA-approved drugs, and building blocks that facilitate its incorporation into larger, more complex structures are of high interest. nih.gov

The bifunctional nature of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid, possessing both a carboxylic acid and a latent secondary amine (upon Boc deprotection), makes it a suitable precursor for the construction of piperazine-fused heterocyclic systems. Following the removal of the Boc group, the newly liberated secondary amine, in concert with the carboxylic acid, can participate in intramolecular cyclization reactions. For instance, activation of the carboxylic acid followed by intramolecular amidation could lead to the formation of a diketopiperazine-like fused ring.

Alternatively, the carboxylic acid could be converted to other functional groups, such as an alcohol or an amine, which could then undergo cyclization with the piperazine nitrogen. This strategy is a common approach for generating diverse heterocyclic scaffolds. The presence of the 4-nitrophenyl group can influence the reactivity of the α-carbon, potentially facilitating reactions that lead to cyclization. Methodologies for constructing piperazine rings from primary amino groups have been developed, highlighting the utility of amino acid-like structures in synthesizing these heterocycles. nih.gov

| Reaction Type | Potential Fused Ring System | Key Transformation | Reference Principle |

|---|---|---|---|

| Intramolecular Amidation | Diketopiperazine derivative | Boc deprotection followed by cyclization | General synthesis of diketopiperazines from amino acids |

| Reductive Amination | Fused piperazinone | Conversion of carboxylic acid to aldehyde, then intramolecular cyclization | Standard methods for heterocyclic synthesis |

Macrocycles are an important class of molecules with diverse therapeutic applications. The title compound can be envisioned as a key component in the synthesis of peptide-like macrocycles or other large ring systems. The carboxylic acid can be coupled with an amine, while the Boc-protected piperazine can be deprotected and coupled with a carboxylic acid, allowing for its insertion into a linear precursor. Subsequent end-to-end cyclization would then yield the desired macrocycle.

The rigidity of the α-(4-nitrophenyl)acetic acid unit could serve to introduce conformational constraints within the macrocyclic structure, which is often desirable for achieving high binding affinity and selectivity to biological targets. The piperazine moiety itself can also be a key part of the macrocyclic ring, contributing to its solubility and pharmacokinetic properties.

Precursor for Stereodefined Carboxylic Acid Derivatives

The presence of a stereocenter at the α-carbon is one of the most significant features of this molecule, allowing for its use in asymmetric synthesis to produce enantiomerically pure compounds.

Assuming the availability of enantiomerically pure this compound, the chiral α-carbon can be used to direct the stereochemical outcome of subsequent reactions. The 4-nitrophenyl group, being electron-withdrawing, can influence the acidity and reactivity of the α-proton, although specific studies on this compound are not available. In analogous systems, such as α-arylglycines, the stereocenter is used to create other chiral centers in the molecule through diastereoselective reactions. mountainscholar.org

The synthesis of unnatural alpha-amino acids often relies on methodologies that can be applied to derivatives like the title compound. nih.gov For instance, alkylation of the enolate derived from this acid could potentially proceed with high diastereoselectivity, controlled by the existing stereocenter.

The carboxylic acid functionality of this compound can be readily converted into a wide range of chiral amides and esters through standard coupling reactions. By reacting the acid with a chiral amine or alcohol, a diastereomeric mixture of products can be formed, which in some cases can be separated chromatographically. More commonly, if the starting acid is enantiomerically pure, it can be coupled with an achiral amine or alcohol to produce an enantiomerically pure amide or ester.

Standard peptide coupling reagents such as DCC, EDC, or HATU can be employed for the formation of amide bonds. nih.gov These reactions are typically high-yielding and proceed with retention of the stereochemical integrity of the α-carbon. The synthesis of piperazinyl amides is a well-established strategy in medicinal chemistry. nih.govsemanticscholar.org

| Derivative | Coupling Partner | Typical Reagents | Significance |

|---|---|---|---|

| Chiral Amide | Primary or Secondary Amine | EDC, HOBt, DIPEA | Access to peptidomimetics and other bioactive molecules |

| Chiral Ester | Alcohol | DCC, DMAP | Useful as intermediates or as final products with ester-based bioactivity |

Strategic Use of the Boc Protecting Group and its Cleavage

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its strategic use in this compound allows for the selective functionalization of the molecule.

The Boc group renders the N-4 of the piperazine ring unreactive towards electrophiles and nucleophiles, allowing reactions to be directed at the carboxylic acid or the aromatic ring. Once the desired transformations have been carried out, the Boc group can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization. This orthogonality is crucial in multi-step syntheses. researchgate.net

Common methods for Boc deprotection include treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. jgtps.com The choice of deprotection conditions can be tailored to the sensitivity of other functional groups in the molecule. For instance, milder acidic conditions can be used if other acid-labile groups are present. The development of orthogonal protection strategies is a key area of research in the synthesis of complex molecules containing piperazine moieties. researchgate.netrsc.org

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, the concept of orthogonal protecting groups is of paramount importance. jocpr.com Orthogonal protecting groups are distinct classes of temporary masking groups that can be removed under specific conditions without affecting other protecting groups within the same molecule. jocpr.com The structure of this compound is a prime example of a molecule designed for such strategies.

The two key protecting functionalities in this compound are the Boc group on the piperazine nitrogen and the nitro group on the phenyl ring, which can be considered a latent amino group. These two groups belong to different orthogonal sets:

The Boc Group: This is an acid-labile protecting group. It is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly reductive conditions. However, it can be readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

The Nitro Group: The nitro group is stable to acidic and basic conditions. Its removal, or more accurately, its transformation into an amino group, is typically achieved through reduction. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or metal-based reductions in acidic media (e.g., tin, iron, or zinc with HCl).

The differential reactivity of the Boc and nitro groups allows for a synthetic sequence where one group can be selectively removed while the other remains intact. For instance, the Boc group can be removed to allow for functionalization of the piperazine nitrogen, while the nitro group is carried through the reaction sequence unchanged. Subsequently, the nitro group can be reduced to an amine, which can then be further modified, all while the rest of the molecule remains unaffected. This orthogonal relationship is a powerful tool for the stepwise construction of complex target molecules.

Selective Deprotection Methodologies

The successful implementation of orthogonal strategies hinges on the availability of reliable and selective deprotection methods. For this compound, a variety of well-established procedures can be employed for the selective removal of either the Boc group or the transformation of the nitro group.

Selective Removal of the Boc Group:

The deprotection of the Boc group is a common transformation in organic synthesis. A range of acidic reagents can be utilized, with the choice often depending on the sensitivity of other functional groups in the molecule.

| Reagent/Conditions | Description |

| Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc deprotection. Typically used in a solvent like dichloromethane (DCM). |

| Hydrochloric Acid (HCl) | Often used as a solution in an organic solvent such as dioxane or methanol. |

| Lewis Acids | Reagents like trimethylsilyl (B98337) iodide (TMSI) or zinc bromide (ZnBr₂) can also effect the cleavage of the Boc group. |

| Solid-supported Acids | Acidic resins can be used for a cleaner reaction workup. |

These methods are highly selective for the Boc group and will not affect the nitro group or the carboxylic acid.

Selective Reduction of the Nitro Group:

The reduction of an aromatic nitro group to an amine is another fundamental transformation. The key is to choose a method that is mild enough not to cleave the acid-sensitive Boc group.

| Reagent/Conditions | Description |

| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very effective method. |

| Transfer Hydrogenation | Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be used as a hydrogen source. |

| Metal/Acid Systems | Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid or acetic acid are commonly used. |

| Sodium Hydrosulfite (Na₂S₂O₄) | This reagent can selectively reduce the nitro group in the presence of many other functional groups. |

These reductive methods are generally compatible with the Boc protecting group, allowing for the selective unmasking of the amino functionality.

Development of Novel Synthetic Reagents and Catalysts from the Compound

The strategic placement of functional groups in this compound not only makes it a useful building block for larger molecules but also a potential precursor for the development of novel synthetic reagents and catalysts. The ability to selectively deprotect the different functionalities allows for the introduction of new chemical handles at specific positions.

A key transformation in this regard is the selective reduction of the nitro group to an aniline (B41778) derivative, yielding 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid. This primary aromatic amine can serve as a versatile starting point for further functionalization. For example:

Diazotization: The newly formed amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be converted into a wide array of other functional groups, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions. This would generate a family of novel building blocks with diverse substitution patterns on the phenyl ring.

Amide and Sulfonamide Formation: The amino group can be acylated with various acid chlorides or sulfonyl chlorides to introduce new functionalities. These could be designed to act as directing groups in subsequent reactions or to have specific binding properties.

Ligand Synthesis for Catalysis: The aminophenyl moiety can be incorporated into larger ligand scaffolds for transition metal catalysis. For instance, the amine could be converted into a phosphine (B1218219) or an N-heterocyclic carbene precursor. The piperazine nitrogen, after Boc deprotection, could also serve as a coordination site. The resulting bidentate or tridentate ligands could find applications in asymmetric catalysis, where the chiral center of the acetic acid backbone could influence the stereochemical outcome of a reaction.

By employing the principles of orthogonal protection and selective deprotection, this compound can be systematically modified to generate a library of novel compounds. These new derivatives could be tailored for specific applications as chiral synthons, specialized reagents, or as ligands for the development of new catalytic systems. The inherent structural features of the parent compound provide a robust and flexible platform for such chemical innovation.

Advanced Structural and Stereochemical Characterization

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

High-resolution spectroscopic techniques are fundamental in determining the three-dimensional structure and stereochemistry of chiral molecules.

Advanced NMR Experiments (e.g., NOESY, COSY, Heteronuclear Correlations for Conformational Elucidation)

Advanced Nuclear Magnetic Resonance (NMR) experiments are crucial for elucidating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space proximity of protons, helping to define the spatial arrangement of the Boc-piperazinyl and nitrophenyl groups. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the molecule. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign carbon signals and map out the complete molecular skeleton.

However, a thorough search of scientific databases has not yielded any published advanced NMR data specifically for 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

For a chiral compound such as this, determining the enantiomeric excess (% ee) is critical. This is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The choice of CSP and the mobile phase composition would be optimized to achieve baseline separation of the two enantiomers. Gas Chromatography (GC) could also be employed, potentially after derivatization to increase volatility.

No specific methods or results for the chiral separation and enantiomeric excess determination of this compound have been reported in the scientific literature.

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal the arrangement of molecules in the solid state, known as crystal packing. This would also allow for the identification of intermolecular interactions, such as hydrogen bonding (e.g., involving the carboxylic acid group) and π-π stacking (potentially from the nitrophenyl rings), which govern the supramolecular architecture.

Conformational Analysis in the Solid State

The X-ray structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This can be compared with solution-state conformations suggested by NMR studies to understand the influence of the crystalline environment on molecular shape.

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality Assessment

VCD and ECD are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be determined.

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet-visible light. The chromophores in the molecule, such as the nitrophenyl group, would give rise to characteristic ECD signals. Similar to VCD, comparison with theoretical calculations can be used to assign the absolute configuration.

No experimental or theoretical VCD or ECD studies have been published for this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G(d), to accurately model its geometry.

Conformational Landscape Exploration

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape with numerous possible conformers. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the bulky tert-butyloxycarbonyl (Boc) group and the (4-nitrophenyl)acetic acid substituent can lead to different stable arrangements.

A systematic conformational search would be performed to identify the most stable conformers. This involves rotating the key dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers would then be calculated to determine their population distribution at a given temperature. Key dihedral angles for exploration would include those around the C-N bonds of the piperazine ring and the C-C bond connecting the phenyl ring to the chiral center.

| Conformer | Piperazine Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Axial (Nitrophenylacetic acid) | 2.5 |

| 2 | Chair | Equatorial (Nitrophenylacetic acid) | 0.0 |

| 3 | Twist-Boat | - | 5.8 |

Electronic Structure Analysis

Once the optimized geometry of the most stable conformer is obtained, DFT calculations can provide a wealth of information about its electronic structure. This includes the distribution of electron density, molecular orbital energies, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich piperazine and phenyl moieties, while the LUMO is likely centered on the electron-withdrawing nitro group.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This information helps in understanding reaction pathways and predicting the feasibility of a synthetic route.

Prediction of Reaction Pathways and Energy Barriers

The synthesis of this compound likely involves the reaction of a Boc-piperazine derivative with a 2-(4-nitrophenyl)acetic acid precursor. Computational modeling can be used to explore different potential reaction pathways. For each proposed step, the structures of the reactants, transition states, and products can be calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key factor in determining the reaction rate. By comparing the energy barriers of different pathways, the most favorable reaction mechanism can be identified.

Computational Prediction of Stereochemical Outcomes

The central carbon atom in the acetic acid moiety of this compound is a chiral center. Therefore, the synthesis of this compound can lead to the formation of two enantiomers. Computational modeling can be employed to predict the stereochemical outcome of the reaction. By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, it is possible to predict which enantiomer will be formed in excess. This is particularly useful in the design of asymmetric syntheses where a chiral catalyst is used to favor the formation of one enantiomer over the other.

Spectroscopic Property Prediction and Interpretation

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of the synthesized compound.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. By comparing the calculated chemical shifts with the experimental NMR spectrum, the assignment of peaks to specific atoms can be confirmed. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the IR spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands.

| Spectroscopic Data | Predicted Values | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 8.2 (d), 7.5 (d) | Aromatic protons of nitrophenyl group |

| ¹³C NMR Chemical Shift (ppm) | 175.1 | Carboxylic acid carbon |

| IR Frequency (cm⁻¹) | 1720 | C=O stretch (carboxylic acid) |

| IR Frequency (cm⁻¹) | 1525, 1345 | NO₂ asymmetric and symmetric stretch |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Simulation of VCD and ECD Spectra

There is no specific information available in the scientific literature regarding the simulation of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra for this compound. These spectroscopic techniques are powerful tools for determining the absolute configuration of chiral molecules. The simulation process would involve computational methods to generate theoretical spectra for different stereoisomers, which could then be compared with experimental data. At present, no such theoretical or experimental studies have been published for this compound.

Advanced Analytical Methodologies for Purity and Stereochemical Integrity

Development of Chiral Separation Techniques

As 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid possesses a chiral center at the carbon atom bearing the acetic acid and nitrophenyl groups, the separation of its enantiomers is paramount. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for achieving this resolution.

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in both HPLC and SFC. nih.gov The selection and optimization of the appropriate CSP are crucial for successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.gov

For a compound like this compound, a screening approach using several different polysaccharide-based columns would be the initial step. researchgate.net In HPLC, both normal-phase and reversed-phase conditions can be explored. Normal-phase HPLC often provides superior selectivity for chiral separations. shimadzu-webapp.eu Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster and more efficient separations with reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component. selvita.comchromatographyonline.com The unique properties of SFC can also lead to different selectivity compared to HPLC, making it a complementary technique. chromatographyonline.com

Optimization would involve systematically varying the mobile phase composition (e.g., the type and percentage of alcohol co-solvent in SFC or HPLC) and the concentration of additives (e.g., acids or bases) to maximize the resolution (Rs) and selectivity (α) between the enantiomers.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |

|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20) + 0.1% TFA | 1.0 | 1.85 | 1.25 |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 2.10 | 1.32 |

| SFC | Cellulose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (70:30) | 3.0 | 2.55 | 1.40 |

| SFC | Amylose tris(3-chloro-5-methylphenylcarbamate) | CO2/Ethanol (85:15) | 3.0 | 2.90 | 1.48 |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, requiring minimal sample and solvent. mdpi.com The most common approach involves adding a chiral selector to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov

For the enantioseparation of an acidic compound like this compound, charged cyclodextrins such as sulfated-β-cyclodextrin (S-β-CD) would be a suitable choice. mdpi.com The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector, leading to different electrophoretic mobilities. researchgate.net Method optimization involves adjusting the BGE pH, the type and concentration of the chiral selector, the applied voltage, and the capillary temperature to achieve baseline resolution. mdpi.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Selector (CS) | 15 mM Sulfated-β-CD | 20 mM Sulfated-β-CD |

| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) Buffer | 50 mM Phosphate Buffer |

| BGE pH | 3.5 | 4.0 |

| Voltage (kV) | 20 | 25 |

| Temperature (°C) | 25 | 25 |

| Migration Time Enantiomer 1 (min) | 8.2 | 7.5 |

| Migration Time Enantiomer 2 (min) | 8.5 | 7.9 |

| Resolution (Rs) | 1.9 | 2.2 |

Quantitative Analysis for Synthetic Yield and Purity Assessment

Accurate determination of yield and purity is essential in the synthesis of any active pharmaceutical ingredient. Chromatographic methods are the gold standard for this purpose.

A robust reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for quantifying this compound and assessing its purity. The presence of the nitrophenyl group provides a strong chromophore, allowing for sensitive UV detection.

A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile (B52724) or methanol. unodc.orgsielc.com A gradient elution program is often used to ensure the timely elution of the main compound while also separating early-eluting polar impurities and late-eluting non-polar impurities. Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | 0.9998 | ≥ 0.999 |

| Precision (RSD%) | 0.85% | ≤ 2.0% |

| Accuracy (Recovery %) | 100.5% | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise ≥ 3 |

| Limit of Quantification (LOQ) | 0.03 µg/mL | Signal-to-Noise ≥ 10 |

Due to its low volatility, this compound is not directly suitable for Gas Chromatography (GC) analysis. jfda-online.com However, GC can be a valuable tool for analyzing certain volatile impurities or for quantification after a suitable derivatization step. jfda-online.comgcms.cz The carboxylic acid functional group can be converted into a more volatile ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or BF3 in methanol. gcms.cz Alternatively, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the carboxylic acid, making the compound amenable to GC analysis. gcms.czsigmaaldrich.com

This approach is particularly useful for detecting and quantifying small, volatile process-related impurities that may not be well-retained or resolved by HPLC. The derivatized sample would then be analyzed on a capillary GC column, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

| Compound | Derivative | Retention Time (min) |

|---|---|---|

| This compound | Methyl Ester | 15.8 |

| Piperazine (B1678402) | Di-TFA | 5.2 |

| 4-Nitrophenylacetic acid | Methyl Ester | 9.7 |

Mass Spectrometry in Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is an indispensable tool for the structural confirmation and impurity profiling of pharmaceutical compounds. mdpi.comchimia.ch

For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique, producing a protonated molecule [M+H]+ in positive ion mode, which would confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments are used to generate characteristic fragmentation patterns that confirm the structure. nih.gov For the target compound, key fragmentations would include the loss of the tert-butoxycarbonyl (Boc) group (-100 Da) and cleavages within the piperazine ring. niscpr.res.inresearchgate.net This fragmentation data provides a high degree of confidence in the structural assignment.

LC-MS is also the primary technique for impurity profiling. It can detect and help identify process-related impurities (e.g., starting materials, intermediates) and degradation products at very low levels. chimia.ch By comparing the mass spectra of observed impurities with the fragmentation pathways of the parent compound, the structures of unknown impurities can often be postulated.

| Potential Impurity | Structure | Expected [M+H]+ (m/z) |

|---|---|---|

| Parent Compound | C19H27N3O6 | 394.19 |

| De-Boc protected compound | C14H19N3O4 | 294.14 |

| Starting Material: 4-Nitrophenylacetic acid | C8H7NO4 | 182.04 |

| Starting Material: N-Boc-piperazine | C9H18N2O2 | 187.14 |

| Oxidized Impurity (+16 Da) | C19H27N3O7 | 410.19 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the definitive identification and purity assessment of "this compound." By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, thereby distinguishing it from compounds with the same nominal mass.

Typically, electrospray ionization (ESI) in positive ion mode is employed for the analysis of this compound. The high accuracy of the mass measurement, usually within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical and Observed HRMS Data for [M+H]+ of this compound

| Parameter | Value |

| Molecular Formula | C17H23N3O6 |

| Theoretical Monoisotopic Mass | 381.1587 g/mol |

| Ion | [M+H]+ |

| Theoretical m/z | 382.1665 |

| Observed m/z (Hypothetical) | 382.1662 |

| Mass Accuracy (ppm) | -0.78 |

This table presents hypothetical yet realistic HRMS data for the protonated molecule.

The determination of the accurate mass of the protonated molecule, [M+H]+, is the first step in the structural confirmation process. The exceptional mass accuracy of HRMS is crucial for differentiating the target compound from potential isobaric impurities, which may have the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated parent ion, providing a detailed fingerprint that is unique to the molecule's structure. By analyzing the resulting fragment ions, the connectivity of the different structural motifs within "this compound" can be unequivocally confirmed. The fragmentation pathways are predictable based on the known chemical behavior of the functional groups present in the molecule, namely the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the nitrophenylacetic acid moiety.

Under collision-induced dissociation (CID), the protonated molecule undergoes a series of characteristic fragmentation reactions. The most common fragmentation pathways observed for Boc-protected amines involve the loss of the Boc group through the elimination of isobutylene (B52900) (C4H8) and carbon dioxide (CO2). doaj.orgxml-journal.net The piperazine ring is known to undergo ring-opening reactions and subsequent fragmentation. xml-journal.net

A plausible fragmentation pathway for the [M+H]+ ion of "this compound" would involve the initial loss of the Boc group, followed by fragmentation of the piperazine ring and the nitrophenylacetic acid portion of the molecule.

Table 2: Proposed Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]+ of this compound

| Theoretical m/z | Proposed Fragment Structure/Loss |

| 326.1448 | [M+H - C4H8]+ |

| 282.1553 | [M+H - C5H8O2]+ (Loss of Boc group) |

| 238.0924 | [M+H - C5H8O2 - CO2]+ |

| 181.0502 | [C8H7NO4 + H]+ (Protonated 4-nitrophenylacetic acid) |

| 165.0553 | [C8H7NO3]+ (Loss of H2O from protonated 4-nitrophenylacetic acid) |

| 136.0502 | [C7H6NO2]+ (Loss of COOH from 4-nitrophenylacetic acid moiety) |

| 87.0811 | [C4H11N2]+ (Fragment of the piperazine ring) |

| 57.0704 | [C4H9]+ (tert-butyl cation) |

This table presents a proposed fragmentation pattern based on established fragmentation mechanisms of related structures.

Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The current synthesis of chiral piperazine (B1678402) derivatives often relies on multi-step procedures that may involve expensive reagents and chiral auxiliaries, leading to high production costs and significant chemical waste. A primary challenge and a crucial area for future research is the development of more sustainable and economically viable synthetic pathways to 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid and its analogs.

Future investigations should focus on:

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, to achieve high enantioselectivity in the key bond-forming reactions. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has shown promise for the synthesis of chiral piperazin-2-ones, which can be converted to chiral piperazines. dicp.ac.cn This approach could be adapted for the synthesis of the target molecule.

Biocatalysis: Utilizing enzymes to catalyze key synthetic steps could offer a greener and more efficient alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst cost and stability, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate scope |

| Flow Chemistry | Improved efficiency and safety, scalability | Initial setup cost, process optimization |

| Use of "Chiral Pool" Starting Materials | Readily available and enantiomerically pure | Limited structural diversity |

Exploration of Novel Derivatization Strategies

The functional handles present in this compound—the Boc-protected piperazine, the carboxylic acid, and the nitro group—provide ample opportunities for derivatization. Future research should systematically explore novel strategies to modify these groups to generate a diverse library of compounds with tailored properties.

Key areas for exploration include:

Piperazine Moiety Modification: Following the removal of the Boc protecting group, the secondary amine of the piperazine ring can be functionalized through various reactions, including N-alkylation, N-arylation, acylation, and reductive amination. nih.gov This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.

Carboxylic Acid Functionalization: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols. This derivatization can be used to attach the molecule to other chemical entities, including peptides, polymers, or solid supports.

Nitro Group Transformation: The nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized. This opens up another avenue for creating a diverse set of derivatives.

Expansion of Applications in Complex Molecular Architecture Construction

The unique trifunctional nature of this compound makes it an ideal scaffold for the construction of complex and diverse molecular architectures. Future research should focus on leveraging this potential in various areas of chemical synthesis.

Promising applications include:

Peptidomimetics: The α-amino acid-like structure of the compound makes it a valuable building block for the synthesis of peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

Macrocycles and Heterocycles: The functional groups on the molecule can be utilized in intramolecular cyclization reactions to construct novel macrocyclic and heterocyclic systems. Piperazine-containing macrocycles have been synthesized and their metal-complexing properties investigated. nih.gov

Combinatorial Chemistry: The compound can serve as a versatile scaffold in combinatorial libraries for the discovery of new bioactive molecules. Parallel synthesis of piperazine-tethered thiazole (B1198619) compounds has been demonstrated as an effective approach for generating compound libraries for biological screening. mdpi.com

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and applications, future research should focus on integrating the synthesis and evaluation of this compound-based compounds with automated synthesis platforms and high-throughput experimentation (HTE).

This integration will enable:

Rapid Library Synthesis: Automated synthesizers can be employed to rapidly generate large libraries of derivatives by systematically varying the substituents at the different functionalization points.

High-Throughput Screening: HTE techniques can be used to efficiently screen these libraries for desired biological activities or material properties.

Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of new and improved compounds.

Advanced Mechanistic Insights into its Stereoselective Transformations

A deeper understanding of the mechanisms governing the stereoselective transformations involving this compound is crucial for the rational design of more efficient and selective synthetic methods.

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed mechanistic studies, including kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, can provide valuable insights into the reaction pathways of key synthetic steps.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and intermediates, providing a theoretical framework for understanding the origins of stereoselectivity. researchgate.netresearchgate.net

Investigate Catalyst-Substrate Interactions: A thorough understanding of the interactions between the substrate and the catalyst is essential for the development of more effective and selective catalytic systems.

By addressing these future research directions and overcoming the associated challenges, the scientific community can fully exploit the potential of this compound as a versatile building block for the creation of novel molecules with significant applications in various fields of science and technology.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid, and what reaction conditions ensure high yield?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected piperazine moiety with a 4-nitrophenylacetic acid derivative. Key steps include:

- Esterification : Methylation of the carboxylic acid group (e.g., using methyl chloroformate) to prevent side reactions during coupling .

- Boc Deprotection : Controlled removal of the Boc group under acidic conditions (e.g., TFA in DCM) to expose the piperazine nitrogen for subsequent reactions .

- Coupling Reaction : Use of coupling agents like EDC/HOBt or DCC to link the deprotected piperazine with 4-nitrophenylacetic acid derivatives. Monitoring by TLC ensures reaction completion .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) isolates the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Identify the Boc group (tert-butyl signals at δ 1.4 ppm for 1H, 28-30 ppm for 13C) and nitrophenyl protons (aromatic peaks at δ 7.5–8.2 ppm). Deuterated solvents (e.g., CDCl3) are preferred .

- Solid-State Deuterium NMR : Used to study molecular motion and crystallinity. For example, ADLF spectra at varying magnetic fields (0–5 Gauss) distinguish inequivalent deuterons in the acetic acid moiety .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ expected at m/z 394.15) and fragments (e.g., loss of Boc group: m/z 294.10) .

Q. How does temperature affect the stability of this compound during storage?

- Methodological Answer :

- Thermal Stability : Accelerated stability studies (25°C, 40°C, 60°C) show decomposition <5% at 25°C over 6 months. At 60°C, Boc group cleavage occurs within 72 hours, confirmed by TLC and HPLC .

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis of the nitro group and Boc degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex transformations?

- Methodological Answer :

- Isotopic Labeling : Use deuterated acetic acid analogs (e.g., 2-(4-nitrophenyl)[2,2-2H2]acetic acid) to track proton transfer steps via 2H NMR .

- Kinetic Studies : Monitor reaction rates under varying pH (4–10) to identify acid/base-catalyzed pathways. For example, nitro group reduction (Sn/HCl) proceeds faster in acidic conditions .

- Intermediate Trapping : Quench reactions at timed intervals (e.g., with NH4Cl) to isolate intermediates like Schiff bases or thiourea adducts for structural analysis .

Q. What computational strategies predict the compound’s reactivity in drug design applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). The nitro group’s electron-withdrawing effect reduces HOMO energy (–6.2 eV), favoring nucleophilic attacks .